3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an oxazolidine-2,4-dione moiety, and a methylthio-substituted benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine ring One common approach is the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions The oxazolidine-2,4-dione moiety can be introduced through a condensation reaction with a suitable diacid or its derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient catalysts for the acylation reaction.
Chemical Reactions Analysis
Types of Reactions
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted azetidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine and oxazolidine rings.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules in novel ways, making it a potential candidate for drug discovery and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is not well understood, but it is likely to involve interactions with specific molecular targets. The azetidine ring and oxazolidine-2,4-dione moiety may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methylthio group could also play a role in modulating the compound’s biological activity by affecting its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: shares structural similarities with other azetidine and oxazolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both the azetidine ring and the oxazolidine-2,4-dione moiety, along with the methylthio-substituted benzoyl group, makes this compound a versatile building block for the synthesis of more complex molecules and a potential candidate for various scientific applications.
Properties
IUPAC Name |
3-[[1-(3-methylsulfanylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(5-12)14(19)16-6-10(7-16)8-17-13(18)9-21-15(17)20/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBBERACSMDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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